molecular formula C18H25NO3S2 B12190827 4-butoxy-3-(propan-2-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide

4-butoxy-3-(propan-2-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B12190827
M. Wt: 367.5 g/mol
InChI Key: OZICVADQZWZEMQ-UHFFFAOYSA-N
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Description

4-butoxy-3-(propan-2-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound with a molecular formula of C18H25NO3S2 This compound is characterized by the presence of a butoxy group, a propan-2-yl group, and a thiophen-2-ylmethyl group attached to a benzene ring that is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-3-(propan-2-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to form the benzene sulfonamide core.

    Introduction of the Butoxy Group: The butoxy group is introduced through an etherification reaction, where a suitable butylating agent is used.

    Addition of the Propan-2-yl Group: The propan-2-yl group is added via an alkylation reaction.

    Attachment of the Thiophen-2-ylmethyl Group:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-3-(propan-2-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-butoxy-3-(propan-2-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-3-(propan-2-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The thiophen-2-ylmethyl group may enhance the compound’s binding affinity to certain proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-3-(propan-2-yl)benzene-1-sulfonamide: Lacks the thiophen-2-ylmethyl group.

    4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group.

Properties

Molecular Formula

C18H25NO3S2

Molecular Weight

367.5 g/mol

IUPAC Name

4-butoxy-3-propan-2-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C18H25NO3S2/c1-4-5-10-22-18-9-8-16(12-17(18)14(2)3)24(20,21)19-13-15-7-6-11-23-15/h6-9,11-12,14,19H,4-5,10,13H2,1-3H3

InChI Key

OZICVADQZWZEMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C(C)C

Origin of Product

United States

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